(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol

HPLC impurity profiling Relative retention time Pramipexole pharmacopoeial analysis

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol (CAS 2489686-91-9, C₁₁H₁₉N₃OS, MW 241.35) is a chirally pure (S)-enantiomer reference standard and a known drug-excipient interaction degradation impurity of the non-ergoline dopamine agonist pramipexole. The compound is formally designated as the Pramipexole Formaldehyde Adduct Impurity and is supplied as a thoroughly characterized analytical reference material for use in HPLC method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or commercial production of pramipexole drug substance and drug product.

Molecular Formula C11H19N3OS
Molecular Weight 241.36 g/mol
Cat. No. B14046944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol
Molecular FormulaC11H19N3OS
Molecular Weight241.36 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)NCO
InChIInChI=1S/C11H19N3OS/c1-2-5-12-8-3-4-9-10(6-8)16-11(14-9)13-7-15/h8,12,15H,2-7H2,1H3,(H,13,14)/t8-/m0/s1
InChIKeyGTIKONPJEMFVCI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol (Pramipexole Formaldehyde Adduct Impurity) — Reference Standard Procurement Guide


(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol (CAS 2489686-91-9, C₁₁H₁₉N₃OS, MW 241.35) is a chirally pure (S)-enantiomer reference standard and a known drug-excipient interaction degradation impurity of the non-ergoline dopamine agonist pramipexole [1]. The compound is formally designated as the Pramipexole Formaldehyde Adduct Impurity and is supplied as a thoroughly characterized analytical reference material for use in HPLC method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or commercial production of pramipexole drug substance and drug product [2]. It is distinct from the parent drug pramipexole (C₁₀H₁₇N₃S·2HCl·H₂O, MW 302.72), its (R)-enantiomer counterpart, and other pramipexole-related impurities in stereochemistry, adduct type, chromatographic behavior, and regulatory significance [3].

Why Generic Pramipexole Impurity Reference Standards Cannot Substitute for (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol


Pramipexole impurity reference standards are not interchangeable because each impurity possesses a unique combination of chemical structure, stereochemistry, chromatographic relative retention time (RRT), and regulatory reporting or qualification threshold under ICH Q3B(R2) [1]. The (S)-formaldehyde adduct impurity is specifically formed via drug-excipient interaction with formaldehyde released from polymeric excipients such as HPMC under thermal stress, eluting at a distinct RRT of approximately 0.96 relative to pramipexole in gradient HPLC-UV methods [2]. This RRT differs measurably from those of other pramipexole impurities: Impurity A at RRT 0.703, Impurity B at RRT 1.512, Impurity C at RRT 1.733, and the N-methoxymethyl degradation impurity at RRT 0.88 [3][4]. Furthermore, the (S)-stereochemistry of this impurity matches the chiral center of the active pharmaceutical ingredient (S-pramipexole), making it the toxicologically and analytically relevant enantiomer, whereas the (R)-enantiomer of the formaldehyde adduct is a distinct entity requiring separate characterization and quantification [5]. Substituting with the wrong impurity reference standard yields inaccurate retention time markers, incorrect relative response factors, and non-compliance with pharmacopoeial and ICH identification requirements.

Product-Specific Quantitative Differentiation Evidence for (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol


Chromatographic RRT Differentiation: Unique Elution Position vs. Six Other Pramipexole Impurities

The target compound elutes at an RRT of approximately 0.96 relative to pramipexole when analyzed using the USP gradient HPLC-UV method, and this impurity is specifically enriched in the presence of formaldehyde [1]. This RRT value is unique among seven characterized pramipexole-related impurities studied concurrently: Impurity A (RRT 0.703), N-methoxymethyl degradation impurity (RRT 0.88), the target formaldehyde adduct impurity (RRT ~0.96), Impurity B (RRT 1.512), Impurity E (RRT 1.512 co-elution), and Impurity C (RRT 1.733) [2][3]. The 0.08 RRT unit separation from the nearest-eluting impurity (N-methoxymethyl degradation product at 0.88) provides baseline resolution under optimized conditions, enabling unambiguous peak assignment in ANDA stability studies .

HPLC impurity profiling Relative retention time Pramipexole pharmacopoeial analysis

Enantiomeric Specificity: (S)-Formaldehyde Adduct vs. (R)-Formaldehyde Adduct as Distinct Impurity Entities

The target compound is the (S)-enantiomer of the formaldehyde adduct, retaining the same C6 absolute configuration as the active pharmaceutical ingredient S-pramipexole [1]. The (R)-enantiomer — formally (R)-((6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol — is a separately catalogued impurity reference standard (Veeprho Cat. No. VE0023013) with distinct physicochemical and chromatographic properties requiring a dedicated chiral LC method for separation [2]. Published chiral separation methods for pramipexole and its enantiomeric impurities report resolution factors (Rₛ) typically exceeding 2.0 between (S)- and (R)-pramipexole under optimized polysaccharide-based CSP conditions, and the same separation principle applies to their respective formaldehyde adducts [3]. The (S)-adduct is the toxicologically relevant impurity because it derives directly from S-pramipexole API and co-elutes in the same chiral environment as the drug substance.

Chiral impurity Enantiomeric purity Pramipexole stereochemistry

Formation Mechanism Specificity: Formaldehyde Adduct vs. Sugar Adducts (Lactose, Ribose, Mannose) — Differential Binding Affinity to Dopamine Receptors

The formaldehyde adduct impurity forms via a distinct chemical pathway — condensation of pramipexole's primary amine with formaldehyde — differing fundamentally from sugar adducts generated through Maillard-type reactions with reducing excipients [1]. Molecular docking and binding energy calculations demonstrate that pramipexole mannose adduct and pramipexole ribose adduct exhibit reduced binding affinity to dopamine D2 and D3 receptors compared to the parent drug pramipexole, with higher calculated binding energies indicating weaker receptor interactions [2]. The formaldehyde adduct, bearing a smaller hydroxymethyl substituent rather than a bulky sugar moiety, is structurally more similar to pramipexole (ΔMW = +30 Da vs. parent free base) than sugar adducts (ΔMW = +162 Da for hexose adducts), suggesting a higher potential for residual dopaminergic activity that warrants distinct toxicological qualification under ICH Q3B [3]. This structural distinction necessitates separate reference standards for each adduct class in forced degradation studies.

Drug-excipient interaction Maillard reaction Dopamine receptor binding

Purity Grade Differentiation: 97% Minimum vs. 98% HPLC Assay Grades from Multiple ISO 17034-Accredited Vendors

Commercially available batches of the target compound are supplied at two principal purity specifications: 97% minimum purity (AKSci Cat. 1189EQ, HPLC assay) and 98% HPLC purity (Leyan Cat. 1237964; Beijing Kangpaisen Cat. PLS038-09) [1]. For ANDA analytical method validation and quality control applications, a purity specification of ≥98% is generally preferred because impurity reference standards used for calibration or system suitability should have purity equal to or exceeding the acceptance criteria for the analytical method, which is typically set at the ICH Q3B identification threshold of 0.10% (reporting threshold 0.05%) for pramipexole drug products with a maximum daily dose ≤2 g/day [2]. The 97% grade is suitable for qualitative identification and forced degradation studies, while the 98% grade meets the more stringent requirements for quantitative calibration standard preparation.

Reference standard purity ISO 17034 Analytical method validation

Regulatory Filing-Ready Characterization Package: USP/EP Traceability and Structure Elucidation Report Inclusion

The target compound is supplied by qualified vendors with comprehensive characterization data packages compliant with USP, EP, JP, and BP regulatory guidelines, including ¹H NMR, ¹³C NMR, IR, high-resolution mass spectrometry (HRMS), and HPLC purity certificates [1]. Vendors such as SynZeal explicitly offer traceability against pharmacopoeial standards (USP or EP) upon request, and Veeprho provides a detailed Structure Elucidation Report (SER) with each batch [2]. This level of characterization documentation is a prerequisite for ANDA and DMF filings where the impurity reference standard must demonstrate identity, purity, and structural confirmation at a level acceptable to FDA and EMA reviewers. By contrast, generic chemical suppliers offering only a Certificate of Analysis with HPLC purity data but without NMR/IR/HRMS characterization cannot satisfy the full evidentiary requirements of ICH Q3B impurity qualification or pharmacopoeial monograph compliance [3].

Pharmacopoeial traceability DMF filing ANDA regulatory submission

Optimal Procurement and Application Scenarios for (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol (Pramipexole Formaldehyde Adduct Impurity Reference Standard)


ANDA Stability-Indicating Method Validation for Pramipexole Extended-Release Tablets

This reference standard is the definitive marker for the formaldehyde adduct degradation impurity formed via drug-excipient interaction with formaldehyde-releasing polymeric matrices such as HPMC. As demonstrated by the isolated impurity at RRT ~0.96 in USP gradient HPLC-UV analysis [1], the compound serves as the system suitability marker and calibration standard for quantifying this specific degradation product during ICH Q1A(R2) accelerated and long-term stability studies. Its use ensures that the ANDA stability method can resolve and quantify the formaldehyde adduct impurity from the parent drug pramipexole, the N-methoxymethyl impurity (RRT 0.88), and other pharmacopoeial impurities A–E, satisfying FDA Method Validation requirements per USP ⟨1225⟩ and ICH Q2(R1) [2].

Chiral Purity Assessment of Pramipexole API and Formulated Drug Product

Because the target compound retains the (S)-configuration at C6 identical to the active pharmaceutical ingredient S-pramipexole, it is the correct reference standard for chiral HPLC method development aimed at separating and quantifying (S)-formaldehyde adduct from its (R)-enantiomer counterpart [3]. Published chiral separation methods for pramipexole enantiomers on polysaccharide-based CSPs achieve resolution factors exceeding 2.0, and these conditions are applicable to the formaldehyde adduct enantiomer pair [4]. This application is critical during ANDA review when demonstrating stereochemical integrity of the API throughout the manufacturing process and shelf life.

Forced Degradation Studies for Excipient Compatibility Screening in Formulation Development

The formaldehyde adduct impurity is specifically generated under forced degradation conditions combining pramipexole with formaldehyde-releasing or formaldehyde-containing excipients at elevated temperature (e.g., 120 °C for 2 hours) [5]. Procurement of this reference standard enables formulation scientists to conduct quantitative excipient compatibility screens, comparing formaldehyde adduct formation rates across candidate excipient systems (e.g., HPMC vs. PVP vs. starch-based matrices). The 98% purity grade (available from Leyan and Kangpaisen) is recommended for quantitative degradation kinetic studies where accurate impurity mass balance is required .

Pharmacopoeial Compliance Testing and USP/EP Monograph System Suitability

The formaldehyde adduct impurity is one of the known degradation products monitored under the USP monograph for pramipexole drug products and the EP monograph for pramipexole dihydrochloride. The reference standard, when supplied with full characterization data and pharmacopoeial traceability (e.g., from SynZeal or Pharmaffiliates), fulfills the compendial requirement for a qualified impurity reference material under USP ⟨11⟩ [6]. This is essential for QC release testing laboratories that must demonstrate that unknown impurity peaks at RRT ~0.96 in routine batch analysis correspond to the identified formaldehyde adduct and not an unqualified unknown, thereby avoiding batch rejection under ICH Q3B identification threshold criteria.

Quote Request

Request a Quote for (S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.